molecular formula C13H17NO2 B1599806 Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-44-4

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No. B1599806
Key on ui cas rn: 71592-44-4
M. Wt: 219.28 g/mol
InChI Key: IBNKFKLIUOMAQB-UHFFFAOYSA-N
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Patent
US04296029

Procedure details

Following the procedure of Example 3, reaction of the lithium anion of N-methylcaprolactam with m-triphenylsiloxybenzyne (from o-chlorotriphenylsilyloxybenzene and lithium tetramethylpiperidide) followed by workup with aqueous acid gives the title compound m.p. 192°-3° C. (ethylacetate).
[Compound]
Name
lithium anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-triphenylsiloxybenzyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].C1([Si](C2C=CC=CC=2)(C2C=CC=CC=2)[O:17][C:18]2[C:19]#[C:20][CH:21]=[CH:22][CH:23]=2)C=CC=CC=1>>[OH:17][C:18]1[CH:23]=[C:22]([CH:4]2[CH2:5][CH2:6][CH2:7][CH2:8][N:2]([CH3:1])[C:3]2=[O:9])[CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
lithium anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCCCC1)=O
Name
m-triphenylsiloxybenzyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC=1C#CC=CC1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1C(N(CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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